4',5-Dihydroxy-7,8-dimethoxyflavone is a flavonoid compound recognized for its diverse biological activities. Classified as an 8-O-methylated flavonoid, it features methoxy groups attached to the C8 atom of the flavonoid backbone. This compound has been detected in citrus fruits, particularly in mandarin oranges, suggesting its potential as a biomarker for dietary intake of these foods . The compound is also known for its antioxidant properties and various health benefits, making it a subject of interest in pharmacological research.
The synthesis of 4',5-dihydroxy-7,8-dimethoxyflavone typically involves selective O-alkylation and dealkylation of flavonoid precursors. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Advanced organic synthesis techniques such as high-performance liquid chromatography (HPLC) are employed for purification, especially in industrial applications where scalability is crucial.
The molecular formula of 4',5-dihydroxy-7,8-dimethoxyflavone is , with a molecular weight of approximately 314.29 g/mol. The IUPAC name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxychromen-4-one.
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC
The structural analysis reveals multiple hydroxyl and methoxy substituents that contribute to its biological activities.
4',5-Dihydroxy-7,8-dimethoxyflavone participates in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to facilitate selective transformations.
The mechanism by which 4',5-dihydroxy-7,8-dimethoxyflavone exerts its biological effects involves several pathways:
Data from various studies suggest that these mechanisms contribute significantly to the health benefits attributed to this compound .
Relevant data indicate that the compound has a logP value of approximately 3.25, suggesting moderate lipophilicity which may influence its bioavailability .
4',5-Dihydroxy-7,8-dimethoxyflavone has several scientific uses:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2